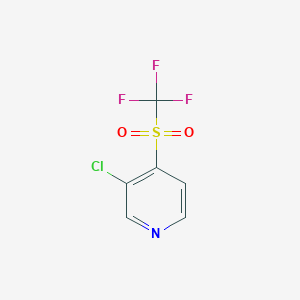

3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClF3NO2S |

|---|---|

Molecular Weight |

245.61 g/mol |

IUPAC Name |

3-chloro-4-(trifluoromethylsulfonyl)pyridine |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-4-3-11-2-1-5(4)14(12,13)6(8,9)10/h1-3H |

InChI Key |

LGVAKDGUOFMZCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 3-chloropyridine or related picoline derivatives, which undergo trifluoromethylation and sulfonylation steps. The trifluoromethyl group introduction is often achieved via electrophilic trifluoromethylation or nucleophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethylsulfonyl chloride derivatives.

Halogenation and Trifluoromethylation

A common approach involves:

Chlorination of the pyridine ring : Selective chlorination at the 3-position can be performed using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature to avoid polysubstitution.

Introduction of the trifluoromethyl group : This is often achieved by fluorination of methyl-substituted pyridines or direct trifluoromethylation of halogenated pyridines. For example, vapor-phase catalytic fluorination of 3-picoline leads to trifluoromethylpyridine derivatives, which can be further chlorinated to yield chloro(trifluoromethyl)pyridines.

The following table summarizes yields of trifluoromethyl and chloro(trifluoromethyl)pyridine derivatives from picoline substrates under vapor-phase catalytic conditions:

| Substrate | Reaction Temp. (°C) | Trifluoromethylpyridine Yield (%) | Chloro(trifluoromethyl)pyridine Yield (%) |

|---|---|---|---|

| 3-Picoline | 335 (CFB phase) | 86.4 | 6.6 |

| 3-Picoline | 380 (Empty phase) | 7.4 | 64.1 |

| 2-Picoline | 350–360 | 71.3 | 11.1 |

| 4-Picoline | 380 | 7.4 | 64.1 |

Note: CFB = catalyst fluidized bed phase; Empty phase = subsequent chlorination phase.

Sulfonylation to Introduce the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl group (-SO2CF3) can be introduced via sulfonylation reactions using trifluoromethanesulfonyl chloride (triflyl chloride) or related reagents. The typical procedure involves:

Nucleophilic substitution : The pyridine nitrogen or activated aromatic positions can be sulfonylated by reacting with triflyl chloride in the presence of a base such as potassium carbonate or triethylamine in polar aprotic solvents (e.g., dimethylformamide).

Oxidative sulfonylation : Alternatively, oxidation of trifluoromethylthiol derivatives attached to the pyridine ring can yield the sulfonyl group.

Industrial synthesis often employs continuous flow reactors to optimize reaction time and yield, minimizing side reactions and ensuring high purity.

Coupling Reactions for Complex Derivatives

For derivatives like 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride, the synthesis involves:

Formation of the pyridine intermediate (3-chloro-5-(trifluoromethyl)pyridine) via halogenation and trifluoromethylation.

Coupling with hydroxybenzenesulfonyl chloride under basic conditions to form the ether linkage.

Purification by recrystallization or chromatography to isolate the pure product.

Detailed Research Findings and Data

Vapor-Phase Catalytic Fluorination and Chlorination

Research demonstrates that vapor-phase catalytic fluorination of 3-picoline followed by chlorination yields chloro(trifluoromethyl)pyridines with high selectivity. The reaction proceeds in two phases:

Catalyst fluidized-bed phase : Fluorination of the methyl group to trifluoromethyl.

Empty phase : Nuclear chlorination of the pyridine ring.

This method yields 2-chloro-3-(trifluoromethyl)pyridine as a minor product and 2,5-dichloro(trifluoromethyl)pyridine as a major product, which can be further transformed.

Analytical Characterization

The synthesized compounds are characterized by:

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns and trifluoromethyl group presence.

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.

Gas Chromatography (GC) : Used to determine product purity and yield percentages.

For example, a trifluoromethylpyridine derivative showed ^1H NMR signals consistent with aromatic protons and trifluoromethyl substitution, and HRMS data matched calculated values within 1 ppm error.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Yield/Notes |

|---|---|---|---|

| Chlorination | NCS or SO2Cl2, controlled temperature | 3-Picoline or pyridine derivatives | Selective 3-chlorination |

| Trifluoromethylation | Vapor-phase catalytic fluorination; or electrophilic trifluoromethylation | Fluorine gas, catalysts, triflyl reagents | High yield of trifluoromethylpyridines |

| Sulfonylation | Reaction with trifluoromethanesulfonyl chloride in DMF, base (K2CO3) | Triflyl chloride, base | Formation of trifluoromethylsulfonyl group |

| Coupling (for complex derivatives) | Nucleophilic aromatic substitution under basic conditions | Hydroxybenzenesulfonyl chloride, base | Ether linkage formation |

| Purification | Recrystallization or column chromatography | Solvents (e.g., ethyl acetate) | High purity product |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the trifluoromethylsulfonyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-4-((trifluoromethyl)sulfonyl)pyridine.

Scientific Research Applications

Chemical Overview

3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine features a pyridine ring with a chlorine atom and a trifluoromethylsulfonyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in research and industry.

Agrochemical Applications

The primary application of this compound lies in the agrochemical sector, where it is studied for use as a pesticide. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are crucial for effective pest control.

Table 1: Agrochemical Products Derived from Trifluoromethylpyridines

| Product Name | Active Ingredient | Use | Market Approval Year |

|---|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide | 1980 |

| Other TFMP Derivatives | Various derivatives | Insecticides, fungicides | 2000-Present |

Research indicates that derivatives of trifluoromethylpyridine have been developed into over 20 agrochemicals that have received ISO common names, demonstrating their commercial viability and effectiveness in crop protection .

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a therapeutic agent. Compounds with similar structures have shown promise in various biological activities, including antiviral and anticancer effects.

Case Study: Antiviral Activity

A study demonstrated that certain trifluoromethylpyridine derivatives exhibited significant inhibition against viral infections, including Ebola virus. The structure-activity relationship (SAR) studies indicated that modifications to the pyridine ring could enhance antiviral potency .

Table 2: Pharmaceutical Applications of Trifluoromethylpyridines

| Compound Name | Therapeutic Area | Mechanism of Action | Development Stage |

|---|---|---|---|

| Compound A | Antiviral | Inhibition of viral replication | Clinical Trials |

| Compound B | Anticancer | Induction of apoptosis | Preclinical Studies |

The unique physicochemical properties of trifluoromethyl groups contribute to the biological activities observed in these compounds, making them suitable candidates for further development in drug discovery .

Research Insights and Future Directions

Ongoing research into the applications of this compound continues to reveal new potential uses. The combination of its chemical properties with innovative synthetic approaches may lead to the discovery of novel agrochemicals and pharmaceuticals.

Future Research Areas:

- Enhanced Pest Resistance: Investigating the efficacy of new formulations in various environmental conditions.

- Broad-spectrum Antiviral Agents: Exploring modifications that could improve potency against a wider range of viruses.

- Sustainable Practices: Developing eco-friendly formulations that minimize environmental impact while maintaining effectiveness.

Mechanism of Action

The mechanism by which 3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Pyridine Derivatives for Comparison

Key Observations:

Electron-Withdrawing Effects: The trifluoromethylsulfonyl group (-SO₂CF₃) in the target compound is more electron-withdrawing than -CF₃ or -F . Sulfonyl-containing derivatives (e.g., 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine ) exhibit improved stability under acidic or oxidative conditions compared to thioether analogs.

Functionalization Potential: 3-Chloro-4-(trifluoromethyl)pyridine has been converted into carboxylic acids via organometallic methods, demonstrating the influence of -CF₃ on regioselectivity . The -SO₂CF₃ group in the target compound may direct reactions to specific ring positions due to its stronger EWG nature. Ester derivatives (e.g., Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate ) highlight the versatility of pyridine scaffolds for further functional group interconversion.

Applications :

- Agrochemicals : Chloro-trifluoromethyl pyridines are prevalent in pesticides (e.g., chlorfluazuron, a benzoylurea insecticide with a -CF₃-pyridine moiety ). The sulfonyl group in the target compound could improve metabolic stability or binding affinity in insecticidal applications.

- Pharmaceuticals : Sulfonyl groups are common in bioactive molecules for their ability to modulate solubility and target interactions.

Regulatory and Environmental Considerations

- Toxicological Profiles : Compounds with trifluoromethylsulfonyl groups (e.g., Lithium bis[(trifluoromethyl)sulfonyl] azanide, CAS 90076-65-5 ) are increasingly scrutinized due to persistence in the environment. The target compound may face regulatory restrictions similar to perfluoroalkyl substances (PFAS) listed in the TRI .

- Synthetic Challenges : Introducing -SO₂CF₃ requires specialized reagents (e.g., trifluoromethanesulfonic anhydride), which may limit large-scale production compared to -CF₃ analogs synthesized via trifluoromethylation .

Biological Activity

3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethylsulfonyl group. Its molecular formula is CClFNOS, which contributes to its unique reactivity and biological interactions. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it an attractive feature in drug design.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethylsulfonyl group onto the pyridine ring. Various synthetic routes have been explored, with modifications to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with trifluoromethylpyridine moieties possess significant antibacterial properties. For instance, derivatives containing sulfone groups demonstrated enhanced activity against R. solanacearum, a plant pathogen, suggesting potential applications in agriculture .

- Antichlamydial Activity : Recent findings highlighted the compound's selectivity against Chlamydia trachomatis. The presence of the trifluoromethyl group was critical for its effectiveness, indicating that modifications to this substituent can significantly impact biological activity .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cell lines. While some derivatives showed promising activity against cancer cells, they also exhibited mild toxicity towards mammalian cells, necessitating further investigation into their safety profiles .

Case Study 1: Antimicrobial Efficacy

A study synthesized several trifluoromethylpyridine derivatives, including this compound, which were tested against multiple bacterial strains. The results indicated that compounds with sulfonyl functionalities exhibited higher antibacterial activity compared to thioether counterparts, with inhibition rates reaching up to 43% against R. solanacearum .

Case Study 2: Selective Antichlamydial Agents

In a comparative study of various sulfonylpyridine derivatives, it was found that those containing the trifluoromethyl group were significantly more effective against C. trachomatis. This selectivity suggests that structural modifications can be leveraged to enhance therapeutic efficacy while minimizing off-target effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Similarity | Antimicrobial Activity | Antichlamydial Activity |

|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyridine | 0.79 | Moderate | Low |

| 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | 0.80 | High | Moderate |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 0.71 | Low | Low |

| 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | 0.80 | High | Moderate |

This table illustrates how structural variations influence biological activity, particularly in antimicrobial and antichlamydial contexts.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Chloro-4-((trifluoromethyl)sulfonyl)pyridine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A common approach involves reacting 3-chloro-4-aminopyridine with trifluoromethanesulfonyl chloride (TFMSCl) in polar solvents like DMF or DMSO, which enhance reaction efficiency by stabilizing intermediates . For regioselective sulfonation, Schlosser’s methodology for chloro(trifluoromethyl)pyridine derivatives suggests using controlled temperatures (0–5°C) and inert atmospheres to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity, confirmed by HPLC (e.g., retention time ~1.29 minutes under QC-SMD-TFA05 conditions) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of LCMS (to confirm molecular ion peaks, e.g., [M+H]+ at m/z 262.04) and HPLC (retention time comparison with standards) . NMR (¹H, ¹³C, and ¹⁹F) is critical for structural validation: the trifluoromethyl group appears as a singlet near δ -63 ppm in ¹⁹F NMR, while sulfonyl protons are absent due to deuteration in common solvents . Purity should exceed 95% by HPLC, with residual solvents quantified via GC-MS .

Q. What solvents and storage conditions are optimal for handling this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO, THF) are preferred for reactions due to their ability to dissolve sulfonated pyridines and stabilize intermediates . For storage, keep the compound in airtight containers under nitrogen at -20°C to prevent hydrolysis of the sulfonyl group. Desiccants like silica gel are recommended to avoid moisture absorption .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : Regioselective functionalization requires careful choice of catalysts and protecting groups. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position can be achieved by blocking the sulfonyl group with tert-butyl moieties. DFT calculations to map electron-deficient regions (e.g., sulfonyl groups act as strong electron-withdrawing groups) guide site-specific modifications . Kinetic studies using in-situ IR or NMR can monitor reaction pathways to optimize conditions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl group’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) and Hammett studies reveal a two-step mechanism: (1) slow formation of a Meisenheimer complex and (2) fast leaving-group expulsion. Solvent effects (e.g., DMSO vs. THF) modulate transition-state stabilization, with activation energies quantified via Arrhenius plots .

Q. How can derivatives of this compound be evaluated for biological activity in drug discovery?

- Methodological Answer : Screen derivatives using in vitro assays targeting enzymes like p38 MAP kinase (IC₅₀ determination via fluorescence polarization) or anti-proliferative activity in cancer cell lines (MTT assays). For pharmacokinetic profiling, conduct microsomal stability tests (human liver microsomes) and plasma protein binding studies (equilibrium dialysis). Structural analogs with substituents at the 2-position show enhanced bioactivity, suggesting SAR studies should prioritize this region .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or LCMS data often arise from residual solvents or tautomeric forms. Use high-field NMR (600 MHz+) with deuterated DMSO to resolve splitting patterns. For LCMS, employ high-resolution instruments (HRMS-TOF) to distinguish isobaric interferences. Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw simulations) to match predicted vs. observed spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.